7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
CAS No.: 2097973-44-7
Cat. No.: VC3186627
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097973-44-7 |
|---|---|
| Molecular Formula | C11H16N6 |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 7-ethyl-5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
| Standard InChI | InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3 |
| Standard InChI Key | LYQMQBJVLOKDOG-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=NN=CN2C(=C1)N3CCNCC3 |
| Canonical SMILES | CCC1=NC2=NN=CN2C(=C1)N3CCNCC3 |
Introduction
Chemical Structure and Properties
Structural Features
7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine features a bicyclic heterocyclic system composed of a triazole ring fused to a pyrimidine ring, creating the triazolopyrimidine core. This compound has two key substituents: an ethyl group at position 7 and a piperazine moiety at position 5. The fusion pattern between the triazole and pyrimidine rings is specifically [4,3-a], indicating the particular connectivity between these ring systems.
Related heterocyclic compounds with similar structural features, such as triazolo[1,5-a]pyrimidine derivatives, have demonstrated significant biological activities, particularly as anticancer agents through mechanisms including ERK signaling pathway suppression . This indicates the importance of the triazolopyrimidine scaffold in medicinal chemistry.
Physical and Chemical Properties
The physical and chemical properties of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine are crucial for understanding its behavior in biological systems and its potential applications in drug development. The compound's key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6 |
| Molecular Weight | 232.29 g/mol |
| CAS Registry Number | 2097973-44-7 |
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in polar organic solvents |
| Hydrogen Bond Acceptors | Multiple N atoms |
| Hydrogen Bond Donors | Secondary amine in piperazine |
The compound's relatively low molecular weight and balanced lipophilic-hydrophilic properties suggest favorable drug-like characteristics. The presence of the piperazine moiety introduces basic character to the molecule, which influences its solubility profile and potential for salt formation. These properties are important considerations for formulation development and pharmacokinetic behavior.
Chemical Identifiers
Various chemical identifiers are used to uniquely identify 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine in chemical databases and literature. These identifiers are essential for proper referencing and differentiating this compound from structurally similar derivatives. The key chemical identifiers are presented in Table 2.
Table 2: Chemical Identifiers for 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine
These standardized identifiers facilitate precise communication about the compound in scientific literature, patent applications, and chemical databases. The SMILES notation and InChI string provide machine-readable representations of the molecular structure, enabling computational analyses and database searches.
Synthesis and Preparation
Synthetic Routes
| Synthetic Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Triazole Formation | Hydrazine derivatives, carbonic acid derivatives | 80-120°C, 4-24 hours | Requires careful temperature control |
| Pyrimidine Ring Formation | Suitable precursors for cyclization | Acidic conditions, elevated temperatures | May require activating agents |
| Ethyl Group Introduction | Ethylating agents | Room temperature to reflux | Selectivity for position 7 is crucial |
| Piperazine Substitution | Piperazine, base | 60-120°C, polar aprotic solvents | Nucleophilic substitution conditions |
The optimization of these reaction conditions is critical for achieving high yields and minimizing side reactions. Factors such as temperature, solvent choice, reaction time, and catalyst selection can significantly impact the outcome of each synthetic step. In industrial settings, these processes may be further refined using advanced techniques such as continuous flow chemistry and automated reaction optimization platforms.
Chemical Reactivity
Types of Reactions
The structural features of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine confer specific reactivity patterns that influence its chemical behavior and potential for derivatization. Understanding these reactivity patterns is essential for developing synthetic routes to structural analogs and modifying the compound to enhance its biological activities.
Key reaction types that 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine can undergo include:
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Oxidation reactions: The compound may undergo oxidation, particularly at the piperazine nitrogen or the ethyl group.
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Reduction reactions: Reduction of specific bonds or functional groups can generate new derivatives with altered properties.
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Nucleophilic substitution: The nitrogen atoms in the heterocyclic system can act as nucleophiles in substitution reactions.
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Electrophilic substitution: The aromatic nature of the fused ring system allows for electrophilic aromatic substitution reactions.
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Complexation with metals: The nitrogen atoms can coordinate with metal ions to form complexes with potential biological activity.
These reaction types provide opportunities for structural modification and the development of derivatives with enhanced pharmacological properties or improved physicochemical characteristics.
Common Reagents and Conditions
Various reagents and reaction conditions can be employed to modify 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine, enabling the synthesis of structural analogs for structure-activity relationship studies. Table 4 summarizes common reagents and conditions used for different types of transformations.
Table 4: Common Reagents and Conditions for Chemical Modifications
| Reaction Type | Common Reagents | Typical Conditions | Potential Applications |
|---|---|---|---|
| Oxidation | H2O2, KMnO4, m-CPBA | Varied temperatures, appropriate solvents | N-oxide formation, metabolite synthesis |
| Reduction | NaBH4, LiAlH4, H2/catalyst | 0°C to room temperature, suitable solvents | Ring reduction, functional group conversion |
| Nucleophilic Substitution | Amines, alcohols, thiols | Elevated temperatures, polar solvents | New substituent introduction |
| Electrophilic Substitution | Halogenating agents, nitrating agents | Specific temperature ranges, acid catalysts | Introduction of functional groups |
| N-Alkylation | Alkyl halides, sulfates | Basic conditions, polar aprotic solvents | Modification of piperazine nitrogen |
These chemical transformations can be utilized to develop a library of derivatives with varied substituents, enabling systematic exploration of structure-activity relationships and optimization of biological activities. The choice of reagents and conditions can significantly influence the selectivity, yield, and purity of the resulting products.
Biological Activities
Anticancer Properties
Compounds structurally related to 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine have demonstrated significant anticancer activities through various mechanisms. The triazolopyrimidine scaffold has been identified as a promising template for the development of anticancer agents due to its ability to interact with multiple biological targets involved in cancer progression.
Studies on triazolo[1,5-a]pyrimidine derivatives have revealed their antiproliferative effects against several human cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) . For instance, a compound identified as H12 in the literature exhibited IC50 values of 9.47, 9.58, and 13.1 μM against these cell lines, respectively, demonstrating greater potency than the reference drug 5-fluorouracil .
The anticancer activity of triazolopyrimidine derivatives has been associated with multiple mechanisms, including:
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Inhibition of the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT
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Induction of cell cycle arrest, particularly at the G2/M phase
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Promotion of apoptosis through regulation of apoptosis-related proteins
These findings suggest that 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine may exhibit similar anticancer properties, making it a potential candidate for anticancer drug development.
Antimicrobial Activities
Heterocyclic compounds containing triazole and pyrimidine rings have been widely investigated for their antimicrobial properties. The structural features of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine suggest potential activity against various microbial pathogens.
Triazole derivatives are known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms, disrupting essential cellular processes. The presence of the piperazine moiety in 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine may enhance its antimicrobial activity by improving cellular penetration and interaction with intracellular targets.
Similar heterocyclic compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity profile suggests the potential development of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine as an antimicrobial agent, particularly in contexts where drug resistance is a concern.
Central Nervous System Effects
The piperazine moiety present in 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine is a structural feature commonly found in compounds with central nervous system (CNS) activity. Piperazine-containing compounds often interact with various neurotransmitter receptors and transporters, modulating neuronal signaling pathways.
Compounds with similar structural elements have been investigated for their effects on neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways. These interactions can potentially influence mood, cognition, and neurological function, suggesting applications in the treatment of conditions such as anxiety, depression, and other CNS disorders.
The presence of the triazolopyrimidine scaffold in conjunction with the piperazine moiety creates a molecule with multiple potential binding sites for CNS targets. This structural arrangement could confer unique pharmacological properties that warrant further investigation for neuropsychiatric applications.
Research Applications
Case Studies
Several case studies on structurally related compounds provide insights into the potential applications of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine in pharmaceutical research. These studies highlight the diverse biological activities associated with the triazolopyrimidine scaffold and inform future research directions. Table 5 summarizes key findings from relevant case studies.
Table 5: Case Studies on Triazolopyrimidine Derivatives and Their Implications
These case studies demonstrate the therapeutic potential of triazolopyrimidine derivatives and provide a scientific foundation for further investigation of 7-Ethyl-5-(piperazin-1-yl)-[1,2,] triazolo[4,3-a]pyrimidine in various biomedical applications.
Comparison with Related Compounds
Comparing 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine with structurally related compounds provides valuable insights into structure-activity relationships and helps identify key structural features responsible for specific biological activities. Table 6 presents a comparison with selected related compounds.
Table 6: Comparison of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine with Related Compounds
This comparison reveals that while these compounds share certain structural elements, subtle differences in their molecular architecture can significantly influence their biological activity profiles. The triazole ring and its fusion pattern with the adjacent heterocycle appear to be important determinants of biological activity, particularly for kinase inhibition.
Mechanism of Action
The biological activities of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine are likely mediated through specific interactions with molecular targets and signaling pathways. Based on studies of structurally related compounds, several potential mechanisms of action can be proposed.
For anticancer activities, related triazolopyrimidine derivatives have been shown to act through multiple mechanisms:
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Inhibition of the ERK signaling pathway: This involves reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in disruption of cell proliferation signaling .
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Cell cycle regulation: Induction of G2/M phase arrest through modulation of cell cycle-related proteins, preventing cancer cells from completing mitosis and proliferating .
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Apoptosis induction: Promotion of programmed cell death by altering the expression and activity of apoptosis-related proteins, including those in the intrinsic and extrinsic apoptotic pathways .
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Inhibition of colony formation: Suppression of cancer cell population expansion by preventing adherence, growth, and colony establishment .
The mechanism of action for potential antimicrobial activities may involve interference with nucleic acid synthesis or protein biosynthesis in microbial cells. The compound's ability to interact with specific enzymes or other targets in these pathways could disrupt essential cellular processes in bacteria and fungi.
For central nervous system effects, the piperazine moiety likely plays a key role by interacting with neurotransmitter receptors or transporters. These interactions can modulate synaptic transmission and neuronal signaling, potentially influencing mood, cognition, and behavior.
Future Research Directions
The promising biological activities of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine and structurally related compounds suggest several important directions for future research:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure to identify key structural features responsible for specific biological activities. This could involve changes to the substituents at positions 5 and 7, as well as modifications to the triazolopyrimidine core.
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Target Identification and Validation: Identification of the specific molecular targets of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine in various biological contexts. Techniques such as affinity chromatography, proteomics, and computational modeling could be employed.
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Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles to determine its suitability for potential therapeutic applications.
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Development of Combination Therapies: Investigation of potential synergistic effects when combined with established therapeutic agents for cancer, infectious diseases, or CNS disorders.
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Advanced Formulation Development: Exploration of drug delivery systems to enhance the compound's solubility, stability, and bioavailability, potentially improving its therapeutic efficacy.
These research directions could significantly contribute to the development of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine or its derivatives as therapeutic agents for various diseases.
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